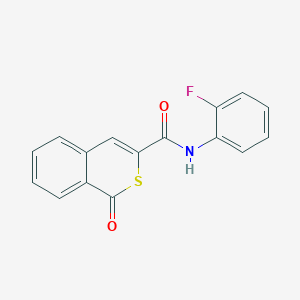

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

説明

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound characterized by a fused isothiochromene core (a bicyclic system comprising a benzene ring fused to a thiopyran-2-one moiety). The molecule features a carboxamide group at position 3 and a 2-fluorophenyl substituent linked via the nitrogen atom. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the carbonyl group at position 1 contributes to the compound’s polarity and hydrogen-bonding capacity.

特性

分子式 |

C16H10FNO2S |

|---|---|

分子量 |

299.3 g/mol |

IUPAC名 |

N-(2-fluorophenyl)-1-oxoisothiochromene-3-carboxamide |

InChI |

InChI=1S/C16H10FNO2S/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-9H,(H,18,19) |

InChIキー |

ILJXHMZIQXKGDV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(2-フルオロフェニル)-1-オキソ-1H-イソチオクロメン-3-カルボキサミドの合成は、通常、2-フルオロアニリンとイソチオクロメン-3-カルボン酸の反応を伴います。この反応は、エタノールなどの適切な溶媒の存在下で、還流条件下で行われます。 混合物を加熱して、目的の生成物の形成を促進します .

工業生産方法

工業規模では、この化合物の製造には、連続フロー合成などのより効率的でスケーラブルな方法が採用される場合があります。このアプローチにより、反応条件と収率をより適切に制御できるため、大規模生産に適しています。

化学反応の分析

科学研究への応用

N-(2-フルオロフェニル)-1-オキソ-1H-イソチオクロメン-3-カルボキサミドは、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

医学: 独自の化学構造により、潜在的な治療薬として研究されています。

産業: 特定の特性を持つ先進材料の開発に使用されています。

科学的研究の応用

Chemical Properties and Structure

Chemical Formula : C16H10FNO2S

Molecular Weight : 295.32 g/mol

IUPAC Name : N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

SMILES Notation : O=C(C(S1)=Cc(cccc2)c2C1=O)Nc(cccc1)c1F

The compound's unique structure, which includes a fluorinated phenyl group and an isothiochromene moiety, contributes to its reactivity and potential biological activity.

Medicinal Chemistry

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has been investigated for its antitumor properties . In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related derivatives have demonstrated IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Organic Synthesis

The compound serves as a building block in organic synthesis , particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in creating new derivatives with enhanced biological activities .

Research has highlighted the antimicrobial and antiviral activities of compounds related to N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide. For example, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action often involves interference with microbial cell wall synthesis or function.

Antitumor Activity Assessment

A study published in a peer-reviewed journal assessed the antitumor activity of a derivative of N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide against human tumor cells using the National Cancer Institute's protocols. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating potent antitumor activity .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain modifications could enhance antimicrobial efficacy, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

作用機序

N-(2-フルオロフェニル)-1-オキソ-1H-イソチオクロメン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。フルオロフェニル基は、特定の酵素や受容体への結合親和性を高め、生物学的経路の調節につながります。 正確な分子標的と経路は、特定の用途と使用の文脈によって異なります .

類似化合物との比較

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives with variations in the aromatic substituents, core heterocycles, or functional groups. Below is a comparative analysis with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () and other related molecules:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The isothiochromene core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the pyrazole ring in , which is smaller and less conjugated .

The carboxamide group (-CONH-) in the target compound offers superior stability and hydrogen-bonding capacity versus the carbaldehyde (-CHO) in , which is prone to oxidation or nucleophilic attacks.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties

Notes:

生物活性

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C13H10FNO2S

- Molecular Weight : 265.29 g/mol

- IUPAC Name : N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

The biological activity of N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide primarily involves its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could interact with receptors that mediate physiological responses, influencing processes such as inflammation and cell signaling.

Biological Activities

Research indicates that N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest it may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Case Studies

Several case studies have explored the efficacy and safety of N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide in preclinical settings:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound significantly reduced cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers.

-

Inflammation Model Study :

- Objective : Assess the anti-inflammatory properties in a murine model of acute inflammation.

- Findings : Administration of the compound led to a significant decrease in edema and pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。